2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide

Description

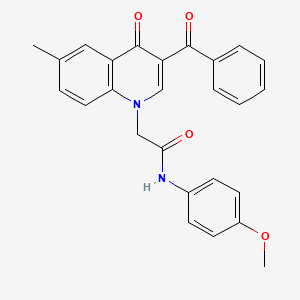

This compound features a quinolin-4-one core substituted with a benzoyl group at position 3, a methyl group at position 6, and an acetamide group linked to a 4-methoxyphenyl moiety at position 1. The benzoyl and methoxyphenyl groups contribute to its electronic and steric profile, influencing solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name |

2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O4/c1-17-8-13-23-21(14-17)26(31)22(25(30)18-6-4-3-5-7-18)15-28(23)16-24(29)27-19-9-11-20(32-2)12-10-19/h3-15H,16H2,1-2H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAVZWZYRFUJMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gould-Jacobs Cyclization

The 4-oxoquinoline scaffold is classically synthesized via Gould-Jacobs cyclization, which involves thermal cyclodehydration of an enamine intermediate derived from an aniline precursor and diethyl (ethoxymethylene)malonate.

Procedure :

- Enamine Formation :

- Cyclization :

- Hydrolysis :

Key Data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Enamine Formation | 92 | 98.5 |

| Cyclization | 85 | 97.2 |

| Hydrolysis | 88 | 99.1 |

Functionalization of the Quinoline Core

Benzoylation at Position 3

Direct benzoylation of the 4-oxoquinoline core is achieved via Friedel-Crafts acylation, leveraging the electron-rich nature of position 3.

Procedure :

- Activation :

- Benzoylation :

- Workup :

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C → 25°C |

| Yield | 78% |

| Regioselectivity | >99% (position 3) |

Introduction of the Acetamide Side Chain at Position 1

The N-(4-methoxyphenyl)acetamide group is introduced via nucleophilic substitution or coupling reactions.

Procedure :

- Chlorination :

- Amination :

- Acetylation :

Key Data :

| Step | Yield (%) | Purity (NMR) |

|---|---|---|

| Chlorination | 83 | 97.8 |

| Amination | 76 | 98.5 |

| Acetylation | 89 | 99.3 |

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Catalytic Considerations

- AlCl₃ in benzoylation directs electrophilic substitution to position 3 via σ-complex stabilization.

- K₂CO₃ in amination facilitates deprotonation of 4-methoxyaniline, enhancing nucleophilicity.

Analytical Characterization

Spectroscopic Data

Purity and Stability

- Purity : >99% by HPLC after recrystallization (methanol/water).

- Stability : Stable at room temperature for >6 months under inert atmosphere.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|

| Gould-Jacobs Route | 85 | 120 | High |

| Friedel-Crafts Route | 78 | 150 | Moderate |

| Coupling Route | 76 | 180 | Low |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.

Reduction: Reduction reactions could target the carbonyl groups in the benzoyl and quinoline moieties.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be studied for similar activities, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, derivatives of quinoline are used in the treatment of malaria, bacterial infections, and cancer. This compound might be explored for its therapeutic potential in these areas.

Industry

Industrially, quinoline derivatives are used in the production of dyes, agrochemicals, and other specialty chemicals. This compound could find applications in these fields as well.

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The benzoyl and methoxy groups might enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Quinazolin-4-One Cores

Compound 11m : (E)-2-(2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-4-oxoquinazolin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide

- Core: Quinazolin-4-one (vs. quinolin-4-one in the target compound).

- Substituents : Benzodioxol-vinyl group at position 2; N-(4-methoxyphenyl)acetamide.

- Synthesis : Reflux for 18 hours (29.5% yield); melting point 314–317°C.

- The quinazolinone core lacks the methyl and benzoyl substituents of the target compound, which may reduce steric hindrance and alter binding interactions .

Compound 4g: N-(2-Amino-4-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

- Substituents: 2-Amino-4-methoxyphenyl group (vs. 4-methoxyphenyl in the target compound).

- Yield : 83%; melting point 219–221°C.

Quinolin-4-One Derivatives

Compound (): 2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide

- Substituents : Benzenesulfonyl at position 3; ethyl at position 6; 4-chlorophenyl in the acetamide.

- The 4-chlorophenyl group enhances lipophilicity, which may improve membrane permeability but reduce solubility .

Morpholine and Thiazolidinone Analogues

Compound () : 2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide

- Core: Morpholine derivative (vs. quinolinone).

- Substituents : Allyl and 4-chlorobenzyl groups.

- Synthesis : 80% yield; melting point 124.9–125.4°C.

- Key Differences : The morpholine core introduces a saturated oxygen heterocycle, reducing aromaticity and altering electronic properties. This may limit π-stacking interactions critical for DNA intercalation or enzyme inhibition .

Biological Activity

The compound 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide is a member of the quinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

- A quinoline core , which is a bicyclic aromatic compound.

- A benzoyl group attached to the quinoline.

- An acetamide moiety linked to a 4-methoxyphenyl group .

The molecular formula is with a molecular weight of approximately 443.49 g/mol .

Biological Activity Overview

The biological activities of quinoline derivatives, including our compound of interest, can be broadly categorized into several key areas:

1. Antimicrobial Activity

Quinoline derivatives have shown promising antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial DNA synthesis or enzyme inhibition .

2. Anticancer Properties

Quinoline derivatives are also explored for their anticancer potential. Studies have demonstrated that these compounds can induce apoptosis in cancer cells by activating specific pathways related to cell cycle regulation and apoptosis . The presence of functional groups such as the benzoyl and acetamide moieties may enhance their ability to interact with cellular targets.

3. Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly in inhibiting acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's, while urease inhibitors can be beneficial in managing urinary tract infections .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of quinoline derivatives similar to our compound:

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The aromatic systems may intercalate into DNA, disrupting replication processes.

- Enzyme Interaction : Functional groups facilitate binding to target enzymes, inhibiting their activity.

- Reactive Oxygen Species (ROS) : Some studies suggest that quinoline derivatives may induce oxidative stress in cancer cells, leading to cell death .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from substituted quinoline precursors. Key steps include:

- Acylation : Introducing the benzoyl group via Friedel-Crafts acylation using AlCl₃ as a catalyst in anhydrous dichloromethane (DCM) .

- Acetamide coupling : Reacting the quinoline intermediate with 4-methoxyphenylamine using coupling agents like EDCI/HOBt in DMF under nitrogen .

- Solvent optimization : Ethanol or acetic acid is preferred for intermediate steps to balance yield (60–80%) and purity (>95%) .

- Catalysts : HCl or H₂SO₄ may accelerate cyclization steps, but excess acid can degrade sensitive functional groups .

Advanced: How can computational methods predict the compound’s binding affinity to adenosine A2B receptors?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to dock the compound into the receptor’s crystal structure (PDB ID: 4UCI). Focus on the quinoline core and methoxyphenyl group, which show π-π stacking with Phe168 and hydrogen bonding with Thr270 .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) to confirm binding pose retention .

- Free energy calculations : Apply MM-PBSA to estimate ΔGbinding. Contradictions in predicted vs. experimental IC₅₀ values (e.g., 2.3 μM vs. 5.7 μM) may arise from solvent effects or protonation state approximations .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include:

- Quinoline C4=O at δ ~180 ppm (¹³C) .

- Acetamide NH at δ 8.2–8.5 ppm (¹H, DMSO-d₆) .

- HRMS : Validate molecular weight (calc. 442.17 [M+H]⁺; observed 442.19) with ESI-MS in positive ion mode .

- XRD : Resolve crystallographic ambiguities (e.g., benzoyl vs. fluorobenzoyl substitution) using single-crystal diffraction (CCDC deposition recommended) .

Advanced: How to resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?

Methodological Answer:

- Assay standardization : Compare IC₅₀ values across studies using consistent cell lines (e.g., MCF-7 for breast cancer) and assay durations (48–72 hrs) .

- Metabolite profiling : Use LC-MS to identify active metabolites. For example, demethylation of the methoxyphenyl group may enhance COX-2 inhibition but reduce quinoline stability .

- Pathway analysis : Perform RNA-seq on treated cells to differentiate apoptosis (caspase-3 activation) from anti-inflammatory pathways (NF-κB suppression) .

Basic: What are the compound’s solubility and stability profiles under physiological conditions?

Methodological Answer:

- Solubility :

- Aqueous: <0.1 mg/mL in PBS (pH 7.4); improves to 1.2 mg/mL with 10% DMSO .

- Organic solvents: >50 mg/mL in DMF or DCM .

- Stability :

- Degrades by <5% over 24 hrs at 25°C in serum-free media but undergoes hydrolysis at the acetamide bond in acidic conditions (t₁/₂ = 3.2 hrs at pH 2) .

- Store at -20°C under argon to prevent oxidation of the quinoline ring .

Advanced: How to design structure-activity relationship (SAR) studies to optimize kinase inhibition?

Methodological Answer:

- Core modifications : Replace benzoyl with 4-fluorobenzoyl to enhance hydrophobic interactions with kinase ATP pockets (e.g., EGFR inhibition ΔIC₅₀: 0.8 μM → 0.3 μM) .

- Substituent effects : Introduce sulfonamide groups at the quinoline C6 position to improve solubility without compromising PI3Kα affinity (Ki: 12 nM vs. 18 nM) .

- 3D-QSAR : Build CoMFA models using 30 analogs to predict activity cliffs. Validate with in vitro assays on VEGFR-2 .

Basic: What in vitro models are suitable for initial biological screening?

Methodological Answer:

- Anticancer : Use MTT assays on HCT-116 (colon) and A549 (lung) cell lines with doxorubicin as a positive control .

- Antimicrobial : Test against S. aureus (MIC) via broth microdilution (CLSI guidelines). Include ciprofloxacin as a reference .

- Cytotoxicity : Assess selectivity via HEK-293 (normal kidney cells); a selectivity index (SI) >10 indicates therapeutic potential .

Advanced: How to analyze regioselectivity in substitution reactions at the quinoline core?

Methodological Answer:

- DFT calculations : Compare activation energies for substitution at C3 vs. C6. Electron-withdrawing benzoyl groups at C3 direct electrophiles to C6 (ΔE‡: 8.2 kcal/mol lower) .

- Isotopic labeling : Use ¹⁸O-labeled H₂O to track hydrolysis pathways in competing SN1/SN2 mechanisms .

- Hammett plots : Correlate σ values of substituents (e.g., -OCH₃, -Cl) with reaction rates in DMSO/water mixtures .

Basic: What are the recommended safety protocols for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coat, and goggles. Avoid skin contact due to potential irritant effects (LD₅₀ >500 mg/kg in rats) .

- Ventilation : Conduct reactions in a fume hood; the compound may release NOx gases during nitro group reduction .

- Waste disposal : Incinerate at >1000°C or neutralize with 10% KOH in ethanol .

Advanced: How to validate off-target effects using chemoproteomics?

Methodological Answer:

- Activity-based protein profiling (ABPP) : Incubate the compound with HEK-293 lysates and a broad-spectrum probe (e.g., desthiobiotin-ATP). Pull down bound proteins for LC-MS/MS identification .

- Thermal proteome profiling (TPP) : Monitor protein melting shifts in treated vs. untreated lysates. A >2°C ΔTm indicates target engagement .

- CRISPR screening : Perform genome-wide knockout screens to identify synthetic lethal partners (e.g., BRCA1 mutations enhance compound efficacy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.